Cas no 2228410-11-3 (tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)

Tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate is a specialized carbamate derivative featuring a 1-acetylcyclopropyl substituent and a chloro group on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural framework, which combines steric hindrance from the tert-butyl carbamate group with the reactivity of the acetylcyclopropyl moiety. The presence of the chloro group enhances its utility as a versatile intermediate for further functionalization, such as cross-coupling reactions. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for the development of complex molecules, particularly in medicinal chemistry and agrochemical applications.
tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate structure
2228410-11-3 structure
Product name:tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate
CAS No:2228410-11-3
MF:C16H20ClNO3
Molecular Weight:309.787903785706
CID:6330483
PubChem ID:165839556

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate
    • tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
    • 2228410-11-3
    • EN300-1871212
    • インチ: 1S/C16H20ClNO3/c1-10(19)16(7-8-16)11-5-6-12(17)13(9-11)18-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20)
    • InChIKey: VCOCFWAEKJAOKE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1(C(C)=O)CC1

計算された属性

  • 精确分子量: 309.1131712g/mol
  • 同位素质量: 309.1131712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 426
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • XLogP3: 3.1

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1871212-1.0g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
1g
$1070.0 2023-06-01
Enamine
EN300-1871212-5.0g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
5g
$3105.0 2023-06-01
Enamine
EN300-1871212-10.0g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
10g
$4606.0 2023-06-01
Enamine
EN300-1871212-0.25g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
0.25g
$985.0 2023-09-18
Enamine
EN300-1871212-0.05g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
0.05g
$900.0 2023-09-18
Enamine
EN300-1871212-0.5g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
0.5g
$1027.0 2023-09-18
Enamine
EN300-1871212-1g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
1g
$1070.0 2023-09-18
Enamine
EN300-1871212-10g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
10g
$4606.0 2023-09-18
Enamine
EN300-1871212-0.1g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
0.1g
$943.0 2023-09-18
Enamine
EN300-1871212-2.5g
tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate
2228410-11-3
2.5g
$2100.0 2023-09-18

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate 関連文献

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamateに関する追加情報

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate: A Comprehensive Overview

The compound with CAS No. 2228410-11-3, commonly referred to as tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate, is a highly specialized organic compound with significant applications in the field of chemistry. This compound has garnered attention due to its unique structural properties and potential uses in various industries. In this article, we will delve into its chemical structure, synthesis methods, applications, and recent advancements in research.

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate is a derivative of phenylcarbamate, featuring a tert-butyl group attached to the nitrogen atom. The molecule also contains a 1-acetylcyclopropyl substituent and a chlorine atom at the 2-position of the phenyl ring. This combination of functional groups imparts unique reactivity and stability to the compound, making it suitable for a variety of chemical reactions and applications.

Recent studies have highlighted the importance of cyclopropane-containing compounds in organic synthesis. The presence of a cyclopropane ring in tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate contributes to its intriguing electronic properties. Researchers have explored its role as an intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The compound's ability to undergo various transformations, such as nucleophilic substitutions and cyclizations, has made it a valuable tool in modern organic chemistry.

The synthesis of tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the cyclopropane ring, acetylation, and subsequent coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly sought after in pharmaceutical research.

In terms of applications, tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate has found utility in agrochemicals and specialty chemicals. Its ability to act as an intermediate in the synthesis of bioactive compounds makes it a critical component in drug discovery programs. Additionally, its stability under various reaction conditions allows for its use in large-scale industrial processes.

Recent research has also focused on the environmental impact and biodegradation of tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate. Studies indicate that the compound exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its use in agricultural applications. Regulatory agencies have expressed interest in understanding its persistence and potential toxicity to aquatic organisms, prompting further investigations into its environmental fate.

The structural versatility of tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate has led to its exploration as a building block for advanced materials. Researchers are investigating its potential as a precursor for high-performance polymers and nanomaterials. These studies are still in their early stages but hold promise for future innovations in materials science.

In conclusion, tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate is a multifaceted compound with significant implications across various fields of chemistry. Its unique structure, versatile reactivity, and wide range of applications make it an essential molecule for both academic and industrial research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.

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